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Compound of Interest

Compound Name:
2-Methoxy-3-

(trifluoromethyl)benzoic acid

Cat. No.: B3022589 Get Quote

An In-Depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid: Synthesis,

Characterization, and Applications

Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-3-
(trifluoromethyl)benzoic acid, a key fluorinated building block in modern medicinal chemistry.

Designed for researchers, chemists, and drug development professionals, this document

details the molecule's structural features, physicochemical properties, a validated synthesis

protocol, and rigorous methods for structural elucidation and quality control. Furthermore, it

explores the strategic application of this intermediate in the synthesis of complex, biologically

active molecules, supported by field-proven insights and authoritative references.

Introduction: The Strategic Value of Fluorinated
Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The

unique properties of the trifluoromethyl (CF₃) group—including its high electronegativity,

metabolic stability, and ability to modulate pKa and lipophilicity—make it a privileged functional

group in medicinal chemistry. 2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS No: 179943-

58-3) has emerged as a particularly valuable synthetic intermediate. Its rigid, pre-configured

arrangement of a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene
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ring provides a powerful scaffold for constructing complex molecular architectures with

desirable pharmacological properties.

This guide serves as a senior-level resource, moving beyond basic data to explain the causality

behind experimental choices and to provide self-validating protocols for its synthesis and

characterization.

Molecular Structure and Physicochemical
Properties
The precise spatial arrangement of the functional groups in 2-Methoxy-3-
(trifluoromethyl)benzoic acid dictates its reactivity and utility. The ortho-methoxy group can

influence the conformation of the carboxylic acid, while the adjacent trifluoromethyl group

exerts a strong electron-withdrawing effect, impacting the acidity of the carboxyl proton.

Key Physicochemical Data
The following table summarizes the essential physicochemical properties of the title compound,

compiled from reliable chemical supplier and database sources.

Property Value Source(s)

CAS Number 179943-58-3

Molecular Formula C₉H₇F₃O₃

Molecular Weight 220.15 g/mol

Appearance
White to off-white crystalline

powder

Melting Point 125 - 130 °C

Boiling Point 284.9±40.0 °C (Predicted)

pKa 2.69±0.25 (Predicted)

Solubility

Soluble in methanol, DMSO,

and other common organic

solvents.
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Synthesis and Purification Protocol
The synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid is reliably achieved through the

ortho-lithiation of 1-methoxy-2-(trifluoromethyl)benzene followed by carboxylation with carbon

dioxide. This approach offers high regioselectivity due to the directing effect of the methoxy

group.

Synthesis Workflow Diagram
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Caption: Directed ortho-metalation and carboxylation synthesis workflow.
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Step-by-Step Synthesis Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by

trained chemists in a suitable laboratory with appropriate safety measures.

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, and a thermometer, add 1-methoxy-2-(trifluoromethyl)benzene (1.0

eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Causality: This low temperature is critical to prevent side reactions and ensure the stability

of the highly reactive organolithium intermediate.

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via

syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C

for 1 hour.

Expertise: The methoxy group directs the deprotonation to the ortho position. A slight

excess of n-BuLi ensures complete conversion of the starting material.

Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in

several portions. Alternatively, bubble CO₂ gas through the solution for 30 minutes.

Causality: The highly nucleophilic lithiated intermediate readily attacks the electrophilic

carbon of CO₂, forming the lithium carboxylate salt.

Workup: Allow the reaction mixture to warm to room temperature. Add water and 1 M HCl to

acidify the mixture to a pH of ~1-2.

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl

acetate (3x).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude

product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as

toluene/hexanes, to afford the final product as a white crystalline solid.

Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique

approach provides a self-validating system for quality control.

Analytical Workflow Diagram

Analytical Data

Purified Sample

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(e.g., ESI-MS)

FT-IR Spectroscopy

Confirms Connectivity
& Purity

Confirms Molecular Weight

Confirms Functional Groups

Structure Verified

Click to download full resolution via product page

Caption: A multi-technique workflow for analytical quality control.

Expected Spectroscopic Data
The following data are characteristic of 2-Methoxy-3-(trifluoromethyl)benzoic acid.
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Technique Parameter
Expected
Observation

Interpretation

¹H NMR Chemical Shift (δ)
~11.0-13.0 ppm (s,

1H)

Carboxylic acid proton

(-COOH)

~7.8-8.0 ppm (d, 1H)
Aromatic proton ortho

to -COOH

~7.6-7.8 ppm (d, 1H)
Aromatic proton ortho

to -CF₃

~7.2-7.4 ppm (t, 1H)
Aromatic proton para

to -CF₃

~3.9-4.1 ppm (s, 3H)
Methoxy protons (-

OCH₃)

¹³C NMR Chemical Shift (δ) ~165-170 ppm
Carboxylic acid

carbon (-COOH)

~155-160 ppm Aromatic C-OCH₃

~120-140 ppm

(multiple)
Aromatic carbons

~123 ppm (q, J ≈ 274

Hz)

Trifluoromethyl carbon

(-CF₃)

~56 ppm
Methoxy carbon (-

OCH₃)

¹⁹F NMR Chemical Shift (δ) ~ -60 to -65 ppm (s)
Single resonance for

the -CF₃ group

Mass Spec (ESI-) m/z 219.03 [M-H]⁻
Deprotonated

molecular ion

FT-IR Wavenumber (cm⁻¹) ~2500-3300 (broad)
O-H stretch of

carboxylic acid

~1700 cm⁻¹
C=O stretch of

carboxylic acid
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~1100-1350 cm⁻¹

(strong)

C-F stretches of -CF₃

group

Applications in Drug Discovery
2-Methoxy-3-(trifluoromethyl)benzoic acid is not typically a final drug product but rather a

high-value intermediate. Its structure is frequently found in molecules targeting a range of

biological pathways. A notable application is in the synthesis of modulators for the Cystic

Fibrosis Transmembrane Conductance Regulator (CFTR), a protein implicated in cystic

fibrosis. The specific substitution pattern is crucial for orienting the molecule within the target's

binding pocket, while the CF₃ and methoxy groups fine-tune properties like cell permeability

and metabolic half-life.

Role as a Synthetic Building Block

2-Methoxy-3-(trifluoromethyl)
benzoic acid

Activation of Carboxylic Acid
(e.g., SOCl₂, EDCI)

Amide Coupling

Forms Active Ester/Acyl Chloride

Biologically Active Amides
(e.g., CFTR Modulators)

Primary/Secondary Amine
(R-NH₂)
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Caption: Pathway from the benzoic acid to complex amide-based APIs.
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The most common synthetic transformation involves the activation of the carboxylic acid group,

followed by amide bond formation with a diverse range of amines. This modular approach

allows for the rapid generation of chemical libraries for screening and lead optimization.

Safety and Handling
Proper handling is essential due to the compound's potential hazards.

Hazard Type GHS Classification Precautionary Measures

Acute Toxicity Acute Tox. 4 (Oral)
Do not ingest. Wash hands

thoroughly after handling.

Skin Irritation Skin Irrit. 2
Wear protective gloves and

clothing.

Eye Irritation Eye Irrit. 2A
Wear eye protection (safety

glasses/goggles).

Respiratory STOT SE 3
Use only in a well-ventilated

area or fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

strong oxidizing agents.

Conclusion
2-Methoxy-3-(trifluoromethyl)benzoic acid is a sophisticated chemical building block whose

value is defined by the precise interplay of its constituent functional groups. Its synthesis, while

requiring careful control of reaction conditions, is robust and scalable. The rigorous analytical

techniques detailed herein provide a validated pathway to ensure the high purity required for

subsequent applications in drug discovery and development. For medicinal chemists, this

molecule represents a versatile platform for accessing novel chemical space, particularly in the

development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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